(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol
CAS No.: 67349-43-3
Cat. No.: VC0158095
Molecular Formula: C20H34O3
Molecular Weight: 322.489
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67349-43-3 |
|---|---|
| Molecular Formula | C20H34O3 |
| Molecular Weight | 322.489 |
| IUPAC Name | (1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol |
| Standard InChI | InChI=1S/C20H34O3/c1-17(12-21)9-14(22)10-18(2)15(17)6-7-20-8-13(4-5-16(18)20)19(3,23)11-20/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18-,19-,20+/m1/s1 |
| Standard InChI Key | MXIMVMNHKVTJLO-JULPPZSOSA-N |
| SMILES | CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)CO |
| Appearance | Powder |
Introduction
Structural Characteristics
Molecular Structure
The compound features a tetracyclic structure as indicated by the "tetracyclo" designation in its name, specifically a [11.2.1.01,10.04,9] tetracyclic system. This nomenclature describes a complex ring system with four fused rings arranged in a specific topology. The molecular framework consists of a carbon skeleton with 20 carbon atoms, as evident from its molecular formula C20H34O3. The tetracyclic system creates a rigid, three-dimensional structure with specific spatial arrangements of its functional groups.
This structural rigidity is further reflected in its limited rotatable bond count of 1, as observed in related compounds with similar structures . The cyclic nature of the molecule contributes significantly to its conformational stability and three-dimensional shape, which can be critical factors in determining how the molecule might interact with potential biological targets or influence its physicochemical properties in different environments.
Stereochemistry
The stereochemistry of this compound is particularly complex, with eight defined stereocenters as indicated in the IUPAC name: (1S,4S,5S,7S,9S,10R,13R,14R). Each of these designations specifies the absolute configuration at the respective carbon atoms within the tetracyclic structure. This precise stereochemical arrangement contributes to the compound's unique three-dimensional shape and potential biological interactions.
The stereochemical configuration can be further understood through its InChI notation: InChI=1S/C20H34O3/c1-17(12-21)9-14(22)10-18(2)15(17)6-7-20-8-13(4-5-16(18)20)19(3,23)11-20/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18-,19-,20+/m1/s1. This notation provides detailed information about the arrangement of atoms and the stereochemical configurations at each chiral center, confirming the complex spatial arrangement of this molecule.
Functional Groups
The compound contains three hydroxyl (-OH) groups, as indicated by the "diol" suffix and the "hydroxymethyl" prefix in its name. Specifically, these are located at:
-
Position 7 (7-hydroxyl)
-
Position 14 (14-hydroxyl)
-
The hydroxymethyl group attached to position 5
Additionally, the molecule contains three methyl groups attached at positions 5, 9, and 14, contributing to its hydrophobic character. The presence of both hydrophilic (hydroxyl) and hydrophobic (methyl) groups in specific spatial arrangements creates an amphiphilic character that may influence its solubility properties and interactions with biological systems.
Chemical Properties
Molecular Formula and Weight
The compound has the molecular formula C20H34O3, indicating 20 carbon atoms, 34 hydrogen atoms, and 3 oxygen atoms. This composition is consistent with the described structure featuring a tetracyclic carbon skeleton with three methyl groups and three hydroxyl functionalities.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C20H34O3 | |
| Molecular Weight | 322.489 g/mol | |
| Exact Mass | 322.25079494 Da |
The molecular weight and exact mass values provide important information for analytical identification of this compound using mass spectrometry techniques. The exact mass, in particular, can be used for high-resolution mass spectrometric analysis to confirm the presence of this specific compound in complex mixtures.
Chemical Identifiers
Several chemical identifiers are available for this compound, facilitating its unambiguous identification across different chemical databases and literature sources.
| Identifier Type | Value | Reference |
|---|---|---|
| CAS Number | 67349-43-3 | |
| SMILES | CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)CO | |
| InChI | InChI=1S/C20H34O3/c1-17(12-21)9-14(22)10-18(2)15(17)6-7-20-8-13(4-5-16(18)20)19(3,23)11-20/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18-,19-,20+/m1/s1 |
These identifiers are essential for database searches and cross-referencing across different chemical repositories. The SMILES and InChI notations, in particular, encode the structural and stereochemical information in a machine-readable format that can be used for computational analysis and modeling.
Physicochemical Properties
Hydrogen Bonding Characteristics
The presence of three hydroxyl groups in the molecule confers specific hydrogen bonding capabilities that influence its interactions with solvents and potential biological targets.
These hydrogen bonding characteristics suggest that the compound can form both hydrogen bond donor and acceptor interactions, potentially enhancing its solubility in polar solvents and enabling specific interactions with biological macromolecules such as proteins or nucleic acids.
Lipophilicity
The compound's lipophilicity, as measured by its calculated XLogP3-AA value, provides insights into its potential distribution between aqueous and lipid phases.
A XLogP3-AA value of 3.2 indicates moderate lipophilicity, suggesting the compound has a balanced distribution between hydrophilic and hydrophobic character. This property is important for predicting behaviors such as membrane permeability, bioavailability, and potential for passive diffusion across biological barriers.
Molecular Flexibility
The conformational flexibility of a molecule can influence its ability to adapt to different binding environments and affect its entropic contributions to binding energetics.
With only one rotatable bond, this compound demonstrates significant conformational rigidity, which is typical for polycyclic structures. This rigidity can be advantageous for certain drug-like properties, as it may reduce the entropic penalty upon binding to biological targets and potentially enhance binding affinity and selectivity.
Related Compounds and Structural Analogs
Stereoisomeric Variants
The close structural analog (1S,4S,5R,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol differs only in the stereochemistry at position 5 (R instead of S) . This subtle stereochemical difference could potentially lead to significant changes in the three-dimensional structure and, consequently, in the biological activities and physicochemical properties of these compounds.
Stereoisomers often exhibit different biological activities due to the specific three-dimensional requirements of biological receptors and enzyme binding sites. The identification and characterization of different stereoisomers of complex molecules like these tetracyclic compounds are crucial for understanding structure-activity relationships and developing potential applications.
Other Tetracyclic Compounds
The tetracyclic structural motif is found in various natural products and synthetic compounds with diverse biological activities. For instance, some cholestane derivatives share similar structural features, including tetracyclic frameworks with specific stereochemistry and hydroxyl functionalities . These structural similarities suggest potential parallels in biosynthetic pathways or functional properties.
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